1,2-Dibromoethylene, also known as 1,2-dibromoethene or acetylene dibromide, is a dihalogenated unsaturated organic compound with the molecular formula and a molecular weight of 185.845 g/mol. It exists in two isomeric forms: cis and trans, both of which are colorless liquids at room temperature . The compound features a double bond between the two carbon atoms, each substituted with a bromine atom. This structure contributes to its unique chemical properties and reactivity.
1,2-Dibromoethylene is a hazardous compound with several safety concerns:
1,2-Dibromoethylene exhibits significant biological activity and toxicity. It is classified as toxic if swallowed and can cause skin irritation. The compound is known to have carcinogenic properties and has been linked to severe tissue damage upon exposure . Animal studies indicate that inhalation of high concentrations can lead to neurological effects, including depression and behavioral changes in offspring of exposed animals .
The synthesis of 1,2-dibromoethylene primarily involves:
1,2-Dibromoethylene has various applications across different fields:
Research indicates that 1,2-dibromoethylene interacts significantly with biological systems. Its metabolites can affect enzyme activity involved in detoxification processes. Studies have shown that it is metabolized by glutathione S-transferases and cytochrome P450 enzymes, leading to toxic effects on renal function . Additionally, its reactivity with nucleophiles suggests potential applications in drug design where selective targeting is necessary.
1,2-Dibromoethylene shares similarities with several other halogenated compounds. A comparison highlights its unique characteristics:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
1,2-Dibromoethane | Saturated compound; used as a fumigant | More stable than 1,2-dibromoethylene; less reactive | |
Vinyl Bromide | Unsaturated; used in polymer production | More reactive due to the presence of a double bond | |
Bromoacetylene | Similar structure; used in organic synthesis | Less common than 1,2-dibromoethylene |
1,2-Dibromoethylene stands out due to its dual halogen substitution on an alkene structure, which influences its reactivity and biological interactions distinctly compared to its saturated counterparts.
Acute Toxic;Irritant